3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include an amino group, a dichlorophenyl group, and a butanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dichlorophenylacetic acid.
Formation of Intermediate: The 2,4-dichlorophenylacetic acid is converted to its corresponding ester using an alcohol and an acid catalyst.
Amination: The ester is then subjected to amination using an appropriate amine, such as ammonia or an amine derivative, under controlled conditions.
Hydrolysis: The resulting amine ester is hydrolyzed to yield the free acid.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Formation of Hydrochloride Salt: Finally, the (S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH conditions to maximize yield and purity.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various conditions, such as neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride: The enantiomer of the compound with different biological activity.
4-(2,4-Dichlorophenyl)butanoic acid: Lacks the amino group, resulting in different chemical properties.
2,4-Dichlorophenylacetic acid: A precursor in the synthesis of the target compound.
Uniqueness
(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and dichlorophenyl groups, which confer specific biological activities and chemical reactivity.
Properties
IUPAC Name |
3-amino-4-(2,4-dichlorophenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15;/h1-2,4,8H,3,5,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGZEMBEPQATGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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